molecular formula C29H29N3 B561479 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone CAS No. 106618-38-6

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone

Cat. No.: B561479
CAS No.: 106618-38-6
M. Wt: 419.572
InChI Key: UQUABALWHGKKTJ-JBASAIQMSA-N
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Description

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone typically involves multiple steps:

    Formation of the Aldehyde Intermediate: The initial step involves the synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde. This can be achieved through the reaction of 2-methyl-4-aminobenzoaldehyde with N-ethyl-N-benzylamine under controlled conditions.

    Hydrazone Formation: The aldehyde intermediate is then reacted with 1,1-diphenylhydrazine to form the final hydrazone product. This step usually requires a catalyst and specific reaction conditions such as temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the original amine and aldehyde components.

Scientific Research Applications

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde: This compound is a precursor in the synthesis of the hydrazone.

    1,1-Diphenylhydrazine: Another precursor used in the final step of the synthesis.

    Benzylamine Derivatives: Compounds with similar amine functional groups and aromatic structures.

Uniqueness

What sets 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone apart is its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields highlight its significance.

Properties

IUPAC Name

N-benzyl-4-[(E)-(diphenylhydrazinylidene)methyl]-N-ethyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3/c1-3-31(23-25-13-7-4-8-14-25)29-20-19-26(24(2)21-29)22-30-32(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-22H,3,23H2,1-2H3/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUABALWHGKKTJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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